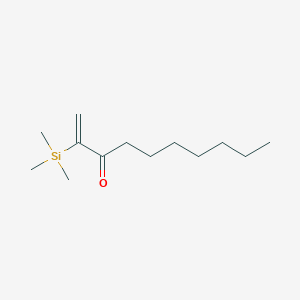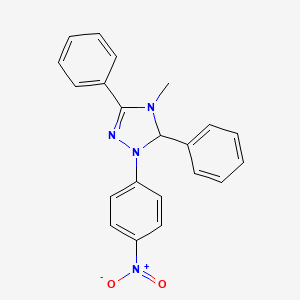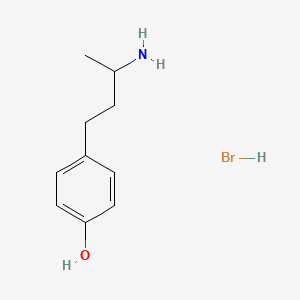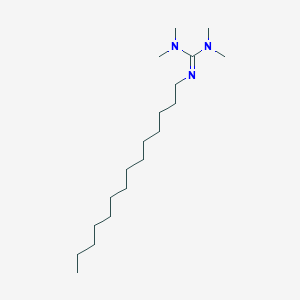
11,21-Dimethylhentriaconta-11,20-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,21-Dimethylhentriaconta-11,20-diene: is an organic compound with the molecular formula C33H64 It is a long-chain hydrocarbon with two double bonds located at the 11th and 20th positions, and methyl groups at the 11th and 21st positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11,21-Dimethylhentriaconta-11,20-diene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate long-chain hydrocarbons and reagents.
Formation of Double Bonds:
Methylation: The addition of methyl groups at the desired positions is carried out using methylating agents such as methyl iodide in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 11,21-Dimethylhentriaconta-11,20-diene can undergo oxidation reactions to form various oxygenated derivatives.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can occur at the double bond positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) in the presence of light or a radical initiator.
Major Products:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of 11,21-dimethylhentriacontane.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a substrate in catalytic studies to understand reaction mechanisms.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology:
Biomimetic Studies: Used in studies to mimic natural biological processes involving long-chain hydrocarbons.
Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its hydrophobic nature.
Industry:
Lubricants: Used as a component in the formulation of high-performance lubricants.
Surfactants: Potential use in the synthesis of surfactants for various applications.
Mecanismo De Acción
The mechanism of action of 11,21-Dimethylhentriaconta-11,20-diene depends on its interaction with specific molecular targets. The double bonds and methyl groups play a crucial role in its reactivity and interaction with other molecules. The pathways involved may include:
Hydrophobic Interactions: Due to its long hydrocarbon chain, it can interact with hydrophobic regions of other molecules.
Electrophilic Addition: The double bonds can undergo electrophilic addition reactions, leading to the formation of new compounds.
Comparación Con Compuestos Similares
11,21-Dimethylhentriacontane: A saturated hydrocarbon with similar chain length but without double bonds.
11,21-Dimethylhentriaconta-11,19-diene: A similar compound with double bonds at different positions.
Uniqueness:
Double Bond Position: The specific positions of the double bonds in 11,21-Dimethylhentriaconta-11,20-diene make it unique compared to other long-chain hydrocarbons.
Methyl Groups: The presence of methyl groups at the 11th and 21st positions adds to its distinct chemical properties.
Propiedades
Número CAS |
90052-41-8 |
|---|---|
Fórmula molecular |
C33H64 |
Peso molecular |
460.9 g/mol |
Nombre IUPAC |
11,21-dimethylhentriaconta-11,20-diene |
InChI |
InChI=1S/C33H64/c1-5-7-9-11-13-16-20-24-28-32(3)30-26-22-18-15-19-23-27-31-33(4)29-25-21-17-14-12-10-8-6-2/h30-31H,5-29H2,1-4H3 |
Clave InChI |
LHUYQBHZNOTMLX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=CCCCCCCCC=C(C)CCCCCCCCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Heptadecyloxy)methyl]hexan-1-OL](/img/structure/B14389674.png)
![2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol)](/img/structure/B14389675.png)



![[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B14389687.png)




![(3aR,8bR)-3-Methyl-1-phenyl-1,3a,4,8b-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14389704.png)

